molecular formula C15H12N2O3 B14356254 N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide CAS No. 90814-95-2

N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide

Cat. No.: B14356254
CAS No.: 90814-95-2
M. Wt: 268.27 g/mol
InChI Key: QXSOUCFSEUPWLA-UHFFFAOYSA-N
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Description

N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is a chemical compound with the molecular formula C15H12N2O3. It is known for its unique structure, which includes a benzoxazine ring fused with a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide typically involves the cyclization of alpha-bromoalkanoic acid ethyl esters with 2-amino-5-nitrophenol, followed by reduction of the nitro group using iron powder and ammonium chloride at reflux temperature . The resulting aniline derivatives are then reacted with commercially available aryl sulfonyl chlorides to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide involves its interaction with bromodomain-containing proteins (BRDs). These proteins recognize acetylated lysine residues on histones, influencing gene expression. By inhibiting BRDs, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is unique due to its specific benzamide and benzoxazine fusion, which imparts distinct chemical properties and biological activities. Its ability to inhibit bromodomain-containing proteins sets it apart from other similar compounds .

Properties

CAS No.

90814-95-2

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide

InChI

InChI=1S/C15H12N2O3/c18-14-9-20-13-8-11(6-7-12(13)17-14)16-15(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18)

InChI Key

QXSOUCFSEUPWLA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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